1-Undecanesulfonic acid
CAS No.: 45164-10-1
Cat. No.: VC19646604
Molecular Formula: C11H24O3S
Molecular Weight: 236.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 45164-10-1 |
|---|---|
| Molecular Formula | C11H24O3S |
| Molecular Weight | 236.37 g/mol |
| IUPAC Name | undecane-1-sulfonic acid |
| Standard InChI | InChI=1S/C11H24O3S/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3,(H,12,13,14) |
| Standard InChI Key | SJEYEFOHSMBQIX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCS(=O)(=O)O |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
1-Undecanesulfonic acid consists of an 11-carbon alkyl chain terminated by a sulfonic acid group (). The linear structure ensures amphiphilic behavior, with the hydrophobic alkyl chain and hydrophilic sulfonic acid group enabling surfactant-like properties . Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 236.37 g/mol | |
| Density | 1.033 g/cm³ | |
| LogP (octanol-water) | 4.485 | |
| Refractive index | 1.466 |
The sodium salt form () has a molecular weight of 258.35 g/mol and demonstrates high solubility in water, forming transparent solutions .
Spectroscopic and Analytical Data
Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the structure of 1-undecanesulfonic acid. The NMR spectrum exhibits characteristic peaks for the alkyl chain ( 1.2–1.6 ppm) and sulfonic acid group ( 2.4–3.1 ppm) . Infrared (IR) spectroscopy shows strong absorption bands at 1040–1200 cm, corresponding to symmetric and asymmetric S=O stretching vibrations .
Synthesis and Production
Sulfonation of Undecane
The primary synthesis route involves sulfonation of undecane using sulfur trioxide () or chlorosulfonic acid () . The reaction proceeds via electrophilic substitution, yielding 1-undecanesulfonic acid as the major product:
Optimal conditions include temperatures of 40–60°C and inert atmospheres to prevent side reactions.
Nanoparticle Functionalization
1-Undecanesulfonic acid serves as a stabilizing agent in the synthesis of γ-FeO nanoparticles. Lu et al. (2003) demonstrated that coating iron oxide nanocrystals with this compound via site-exchange reactions produces monodisperse particles with narrow size distributions (5–10 nm) . The sulfonic acid group binds to the nanoparticle surface, while the alkyl chain prevents aggregation .
Industrial-Scale Production
Large-scale production typically neutralizes the sulfonic acid with sodium hydroxide to form the sodium salt, which is easier to handle and store . The reaction is:
Post-synthesis purification involves recrystallization or ion-exchange chromatography to achieve >98% purity .
Industrial and Biochemical Applications
Surfactant and Detergent Formulations
The sodium salt of 1-undecanesulfonic acid is a key ingredient in detergents and emulsifiers due to its ability to reduce surface tension and solubilize hydrophobic compounds . Applications include:
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Enhanced oil recovery: Improves the displacement of crude oil in reservoir rocks .
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Textile processing: Acts as a wetting agent in dyeing and finishing .
Biomedical Research
Sulfonated derivatives of 1-undecanesulfonic acid exhibit antiviral activity by mimicking heparan sulfate proteoglycans (HSPGs), which are critical for viral attachment. Gold nanoparticles functionalized with mercapto-undecane sulfonic acid (MUS) irreversibly inhibit herpes simplex virus (HSV) and respiratory syncytial virus (RSV) . These nanoparticles bind viral glycoproteins, preventing host cell entry .
Environmental Applications
In wastewater treatment, sodium 1-undecanesulfonate facilitates the removal of oils and greases via emulsification. Its biodegradability and low toxicity make it preferable to traditional surfactants like sodium dodecyl sulfate (SDS) .
Emerging Research and Future Directions
Antiviral Nanomaterials
Recent studies highlight the potential of MUS-coated nanoparticles as broad-spectrum antivirals. These materials inhibit influenza A (H1N1) and vesicular stomatitis virus (VSV) by disrupting viral attachment mechanisms . Computational models suggest that the sulfonic acid group interacts with viral surface proteins, while the alkyl chain enhances membrane permeability .
Sustainable Synthesis Methods
Advanced cross-coupling reactions, such as the Negishi reaction, enable the atom-economical synthesis of sulfonic acid derivatives. Vinyl sulfonates derived from 1-undecanesulfonic acid serve as precursors for COX-2 inhibitors, reducing waste in pharmaceutical production .
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